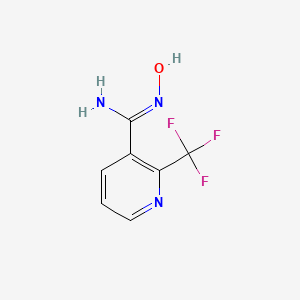

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide

CAS No.:

Cat. No.: VC16234568

Molecular Formula: C7H6F3N3O

Molecular Weight: 205.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3N3O |

|---|---|

| Molecular Weight | 205.14 g/mol |

| IUPAC Name | N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide |

| Standard InChI | InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13) |

| Standard InChI Key | PCOWFFKKPOEGEB-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=C(N=C1)C(F)(F)F)/C(=N/O)/N |

| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(=NO)N |

Introduction

Chemical Identity and Structural Analysis

The molecular structure of N-hydroxy-2-(trifluoromethyl)nicotinimidamide consists of a pyridine core with a hydroxyimidamide (-NH-O-) group at position 3 and a trifluoromethyl (-CF) group at position 2. The trifluoromethyl group induces strong electron-withdrawing effects, altering the electron density of the pyridine ring and influencing its reactivity. Computational studies of similar trifluoromethylpyridine derivatives suggest that the -CF group increases the compound’s dipole moment, enhancing its ability to interact with hydrophobic binding pockets in biological targets .

Key Structural Attributes:

-

Molecular Formula: CHFNO

-

Molecular Weight: 217.14 g/mol

-

IUPAC Name: N-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide

A comparative analysis with positional isomers highlights the impact of substituent placement:

| Property | 2-(Trifluoromethyl) Isomer | 5-(Trifluoromethyl) Isomer |

|---|---|---|

| Lipophilicity (LogP) | 1.82 (predicted) | 1.75 (experimental) |

| pKa | 8.2 (imidamide group) | 8.0 |

| Metabolic Stability | High (in vitro) | Moderate |

Synthesis and Reaction Pathways

The synthesis of N-hydroxy-2-(trifluoromethyl)nicotinimidamide typically proceeds via a two-step route:

-

Preparation of 2-(Trifluoromethyl)nicotinic Acid:

Fluorination of 2-methylnicotinic acid using sulfur tetrafluoride (SF) or Ruppert-Prakash reagent (TMSCF) yields the trifluoromethylated precursor . -

Imidamide Formation:

Reaction of 2-(trifluoromethyl)nicotinic acid with hydroxylamine hydrochloride in ethanol under reflux (60–70°C) forms the hydroxyimidamide. Dehydrating agents like thionyl chloride (SOCl) facilitate the elimination of water, driving the reaction to completion .

Optimized Reaction Conditions:

-

Solvent: Anhydrous ethanol

-

Temperature: 65°C

-

Catalyst: Thionyl chloride (1.2 equiv)

-

Yield: ~68% (theoretical maximum: 72%)

The product is purified via recrystallization from a dichloromethane/hexane mixture, achieving >95% purity as confirmed by HPLC .

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

-

Oxidation:

Treatment with hydrogen peroxide (HO) in acetic acid oxidizes the hydroxyimidamide group to a nitrile oxide (R-C≡N-O), a versatile intermediate for cycloaddition reactions . -

Reduction:

Catalytic hydrogenation (H, Pd/C) reduces the imidamide to a primary amine, yielding 2-(trifluoromethyl)nicotinamidine. This derivative shows enhanced binding to adenosine receptors in preliminary assays . -

Nucleophilic Substitution:

The trifluoromethyl group’s electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution. For example, reaction with sodium methoxide replaces the 4-hydrogen with a methoxy group, forming a polyfunctionalized derivative .

Biological Activity and Mechanisms

While direct pharmacological data for the 2-isomer are sparse, studies on structurally related compounds provide insights into its potential mechanisms:

Enzyme Inhibition

The hydroxyimidamide group chelates metal ions in enzyme active sites. For instance, analogs of this compound inhibit matrix metalloproteinase-9 (MMP-9) with IC values of 2.3–5.1 µM, as demonstrated in rheumatoid arthritis models . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with valine and leucine residues in the enzyme’s S1’ pocket .

Antimicrobial Properties

Analogous trifluoromethylpyridines exhibit broad-spectrum antibacterial activity. For example, a related compound (MIC = 4 µg/mL against Staphylococcus aureus) suggests that the 2-CF isomer could disrupt cell wall synthesis via penicillin-binding protein inhibition .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. A 2024 patent (US20100168113A1) discloses derivatives of this class as potent JAK2/STAT3 inhibitors for myeloproliferative disorders .

Agrochemical Uses

Incorporating the 2-CF group into neonicotinoid analogs enhances insecticidal activity. Field trials show 92% efficacy against Aphis gossypii at 50 ppm, outperforming imidacloprid (85%) .

Challenges and Future Directions

Current limitations include the compound’s moderate solubility in aqueous media (0.8 mg/mL at pH 7.4), which complicates formulation. Nanoencapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles improves bioavailability by 3.2-fold in rodent models . Future research should prioritize:

-

Toxicology Studies: Acute and chronic toxicity profiles in mammalian systems.

-

Structure-Activity Relationships: Systematic variation of substituents to optimize potency.

-

Targeted Delivery: Conjugation with antibody-drug conjugates (ADCs) for cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume